molecular formula C20H21NO3 B15368174 4-(Hexyloxy)phenyl 4-cyanobenzoate CAS No. 58546-88-6

4-(Hexyloxy)phenyl 4-cyanobenzoate

Cat. No.: B15368174
CAS No.: 58546-88-6
M. Wt: 323.4 g/mol
InChI Key: VZJRAWLLDGAJHV-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-cyanobenzoate is an organic ester compound of significant interest in the field of liquid crystal (LC) research and development. It is primarily valued for its role in the formulation of binary or multi-component liquid crystal mixtures. When combined with other nematic liquid crystals, this compound can contribute to the formation of induced smectic phases —more ordered mesophases that are not exhibited by the individual components in their pure form . The appearance of such induced phases is often attributed to specific interactions between dissimilar molecules, such as charge-transfer complexes , which lead to a more stable and ordered molecular arrangement . Researchers utilize this compound to optimize key physical parameters of LC mixtures, including birefringence, dielectric anisotropy, and elastic constants, which are critical for the performance and thermal stability of materials used in display devices and other electro-optical applications . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

CAS No.

58546-88-6

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-cyanobenzoate

InChI

InChI=1S/C20H21NO3/c1-2-3-4-5-14-23-18-10-12-19(13-11-18)24-20(22)17-8-6-16(15-21)7-9-17/h6-13H,2-5,14H2,1H3

InChI Key

VZJRAWLLDGAJHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

4-Cyanophenyl 4-hexylbenzoate (CAS 50793-85-6)

  • Structure: The cyano group is positioned on the phenyl ring, while the hexyl chain is attached to the benzoate (reverse substitution compared to the target compound).
  • Properties :
    • Hazards : Classified as acutely toxic (oral, H302), skin irritant (H315), and respiratory irritant (H335) .
    • Applications : Used in laboratory chemical synthesis, likely for liquid crystal precursors or polymer intermediates.
  • Key Difference: The reversed substitution pattern reduces mesogenic stability compared to compounds with terminal polar groups like cyano .

4-Cyanobiphenyl-4'-hexylbenzoate (CAS 59443-81-1)

  • Structure: Incorporates a biphenyl core with a hexylbenzoate and cyano group.
  • Properties: Molar Mass: 383.48 g/mol; Density: 1.14 g/cm³ . Applications: Exhibits enhanced mesophase breadth due to the biphenyl group’s rigidity, making it suitable for display technologies.
  • Comparison: The biphenyl extension increases melting points and enriches smectic phases compared to single-ring analogs like 4-(Hexyloxy)phenyl 4-cyanobenzoate .

4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS 50802-52-3)

  • Structure: Features a pentyl chain on the benzoate instead of a cyano group.
  • Properties: Thermal Stability: The absence of a polar cyano group reduces dipole-dipole interactions, lowering clearing temperatures in liquid crystalline phases .
  • Applications: Primarily used in non-polar mesogen research or as a solvent additive.

Table 1: Key Properties of 4-(Hexyloxy)phenyl 4-cyanobenzoate and Analogues

Compound Molar Mass (g/mol) Key Functional Groups Hazards (GHS) Applications
4-(Hexyloxy)phenyl 4-cyanobenzoate* ~317.4 (estimated) Hexyloxy, cyano Likely H315, H319 Liquid crystals, drug intermediates
4-Cyanophenyl 4-hexylbenzoate 307.4 Cyano, hexyl H302, H315, H335 Laboratory synthesis
4-Cyanobiphenyl-4'-hexylbenzoate 383.48 Biphenyl, cyano, hexyl Not reported Display technologies
4-(Hexyloxy)phenyl 4-pentylbenzoate 340.5 Hexyloxy, pentyl Not reported Non-polar mesogens

*Estimated based on structural analogs.

Table 2: Thermal and Mesomorphic Behavior

Compound Phase Transition Temperatures (°C) Mesophase Type Reference
4-Cyanobiphenyl-4'-hexylbenzoate Cr 85 N 120 I Nematic (N)
Schiff Base/Ester (A–D)* Cr 70–100 Sm 150–180 I Smectic (Sm), Nematic
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate Cr 95 SmA 145 I Smectic A (SmA)

*From ; includes compounds with similar terminal polar groups.

Q & A

Q. What are the recommended synthetic routes for 4-(Hexyloxy)phenyl 4-cyanobenzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification between 4-(hexyloxy)phenol and 4-cyanobenzoyl chloride under basic conditions (e.g., using pyridine as a catalyst). Reaction temperature (50–70°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect ester linkage formation. Structural analogs with varying alkyl chains (e.g., ethyl or hexadecyloxy derivatives) suggest that longer chains may require extended reaction times due to steric hindrance . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.

Q. What safety protocols are essential for handling 4-(Hexyloxy)phenyl 4-cyanobenzoate?

Methodological Answer: Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for higher exposure risks. Full-body protective gear (gloves, goggles, lab coats) is mandatory, as the compound is classified as potentially mutagenic and carcinogenic . Environmental controls include fume hoods for synthesis and sealed waste containers to prevent drainage contamination. Emergency procedures for skin/eye exposure involve immediate rinsing with water for ≥15 minutes .

Q. How can researchers determine physicochemical properties when experimental data is unavailable?

Methodological Answer: Use computational tools (e.g., COSMO-RS, ACD/Labs) to estimate log P (octanol-water partition coefficient) and water solubility. Differential Scanning Calorimetry (DSC) can experimentally determine melting points, while thermogravimetric analysis (TGA) assesses thermal stability. For vapor pressure, employ the Langmuir method under controlled vacuum conditions .

Advanced Research Questions

Q. How do alkyloxy chain length variations (e.g., hexyl vs. hexadecyl) affect liquid crystalline behavior?

Methodological Answer: Comparative studies of analogs (e.g., 4-Cyanophenyl 4-(hexadecyloxy)benzoate) show that longer chains enhance mesophase stability due to increased van der Waals interactions. Characterize liquid crystalline phases using polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). Hexyloxy derivatives exhibit nematic phases at lower temperatures, while hexadecyloxy analogs form smectic phases .

Q. What advanced techniques resolve molecular packing ambiguities in crystalline phases?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N contacts between cyano and phenyl groups). Pair distribution function (PDF) analysis is recommended for amorphous or polycrystalline samples to study short-range order .

Q. How should researchers address discrepancies in bioactivity data between this compound and its derivatives?

Methodological Answer: Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., cytotoxicity against cancer cell lines). Compare ethyl ester derivatives (e.g., Ethyl 4-(4-cyanophenyl)benzoate) to evaluate ester group effects on membrane permeability. Use LC-MS/MS to quantify metabolic stability and identify degradation products influencing activity variations .

Q. What strategies mitigate data gaps in toxicological profiles?

Methodological Answer: Perform Ames tests for mutagenicity and micronucleus assays for genotoxicity. Computational toxicology tools (e.g., OECD QSAR Toolbox) predict carcinogenic potential based on structural alerts. Long-term exposure studies in model organisms (e.g., zebrafish embryos) assess developmental toxicity .

Data Contradiction Analysis

Q. How can conflicting reports on liquid crystalline properties be reconciled?

Methodological Answer: Cross-validate results using complementary techniques: POM for phase identification, DSC for transition enthalpies, and SAXS for layer spacing. Contradictions often arise from impurities; ensure purity via HPLC (>98%) and NMR spectroscopy. For example, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate’s mesophase stability varies with cyclohexyl moiety orientation, requiring conformational analysis via DFT calculations .

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